rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one
Description
rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a cyclopropyl substituent at the 1-position, an amino group at the 4-position, and a pyridin-3-yl moiety at the 5-position. Key structural attributes include:
- Cyclopropyl group: Enhances metabolic stability and modulates steric effects compared to linear alkyl chains.
- Amino group: Provides hydrogen-bonding capability, critical for target interactions.
- Pyridinyl ring: Contributes to π-π stacking interactions and solubility modulation.
The compound has been synthesized via multistep routes involving cyclopropanation, stereoselective hydroxylation, and protective group strategies, as evidenced by related synthetic protocols in patent literature . Analytical characterization (NMR, IR, MS) confirms its structural integrity .
Properties
IUPAC Name |
(4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-10-6-11(16)15(9-3-4-9)12(10)8-2-1-5-14-7-8/h1-2,5,7,9-10,12H,3-4,6,13H2/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWGSXQRPDRLJY-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(CC2=O)N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2[C@H]([C@@H](CC2=O)N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Acid Derivatives
A common approach involves intramolecular cyclization of γ-amino acid precursors. For example, N-protected γ-amino acids bearing pyridinyl and cyclopropyl groups undergo lactamization under acidic or basic conditions. In one protocol, a tert-butoxycarbonyl (Boc)-protected aminopyridine derivative was treated with trifluoroacetic acid (TFA) to induce cyclization, yielding the pyrrolidinone core.
Reaction Conditions :
Transition-Metal-Catalyzed Cyclopropanation
The cyclopropyl group is introduced via rhodium-catalyzed reactions of diazo compounds with alkenes. For instance, methyl (E)-2-bromo-3-{[1-methoxy-1,3-dioxo-2-(phenethylamino)-3-phenylpropan-2-yl]amino}-3-phenylacrylate (a diazo precursor) reacts with styrene derivatives in the presence of Rh₂(OAc)₄ to form cyclopropane-fused intermediates.
Procedure :
- Catalyst: Rh₂(OAc)₄ (2 mol%) in 1,2-dichloroethane under reflux.
- Diazo Compound: 2a–h (3.5 mmol per 0.5 mmol azirine).
- Yield: 74–87% after silica gel chromatography.
Methodological Innovations
Azirine Ring-Opening and Rearrangement
Azirines serve as precursors for pyrrolidinones via nucleophilic ring-opening followed by rearrangement. For example, treating 1-cyclopropyl-2-azirinecarboxylate with pyridin-3-ylmagnesium bromide generates a bicyclic intermediate, which undergoes acid-catalyzed lactamization.
Key Steps :
- Nucleophilic Attack : Pyridin-3-yl Grignard reagent opens the azirine ring.
- Lactam Formation : HCl-mediated cyclization forms the pyrrolidinone.
- Amination : Reductive amination introduces the C4 amino group.
Optimization :
Halohydrin Cyclization
Halohydrins (e.g., 6a–d) are cyclized using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form epoxypyrrolines, which are subsequently hydrolyzed to pyrrolidinones. For rac-(4R,5S)-4-amino derivatives, epoxide opening with ammonia or amines provides the amino group.
Typical Protocol :
- Substrate: Chlorohydrin 6a (0.3 mmol).
- Base: DBU (0.6 mmol) in DCM at room temperature.
- Workup: Crystallization from diethyl ether/hexane.
- Yield: 89–95%.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Azirine Ring-Opening | 1-Cyclopropyl-2-azirine | Pyridin-3-yl MgBr, HCl | 58 | >95 |
| Halohydrin Cyclization | Chlorohydrin 6a | DBU, DCM | 95 | 98 |
| Rh-Catalyzed Cyclization | Diazo Compound 2a | Rh₂(OAc)₄, reflux | 87 | 97 |
Key Observations :
- DBU-Mediated Cyclization offers superior yields and simplicity but requires halogenated precursors.
- Rhodium Catalysis enables modular cyclopropane formation but involves costly catalysts.
- Azirine Routes are versatile for stereochemical diversification but suffer from lower yields.
Mechanistic Insights
Stereochemical Outcomes
The rac-(4R,5S) configuration arises from non-stereoselective steps, such as:
- Azirine Ring-Opening : Free rotation at C4–C5 before lactamization.
- Epoxide Formation : Random facial attack during halohydrin cyclization.
Role of Solvents and Additives
- Polar Aprotic Solvents : DCM and THF minimize side reactions.
- Bases : DBU facilitates dehydrohalogenation without epimerization.
Chemical Reactions Analysis
Types of Reactions
rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals .
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Substituent Variations
rac-(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one hydrochloride
- Substituents : Methyl group at 1-position (vs. cyclopropyl in the target compound).
- Molecular Formula : C₁₀H₁₄ClN₃O (vs. C₁₁H₁₄N₃O for the cyclopropyl analog).
- Key Features: Hydrochloride salt improves aqueous solubility.
(5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (3-Hydroxycotinine)
- Substituents: Hydroxy group at 3-position, methyl at 1-position (vs. amino and cyclopropyl in the target compound).
- Molecular Formula : C₁₀H₁₂N₂O₂.
- Key Features: Hydroxy group enables glucuronidation, a key metabolic pathway. Known as a metabolite of nicotine, with applications in pharmacokinetic studies .
3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide
- Substituents: Cyclopropylmethyl amide backbone (vs. pyrrolidinone core in the target compound).
- Key Features: Benzamide scaffold with chloro and amino groups offers distinct electronic properties. Cyclopropylmethyl group may influence membrane permeability .
Table 1: Comparative Analysis of Key Compounds
Key Findings :
- Solubility : The hydrochloride salt of the methyl analog has higher aqueous solubility than the free base cyclopropyl variant, critical for bioavailability .
- Metabolic Stability: The amino group in the target compound may resist oxidative metabolism better than the hydroxy group in 3-hydroxycotinine .
Challenges and Limitations
- Synthetic Complexity : The target compound’s synthesis involves siloxane-protected intermediates and rigorous chromatographic purification, increasing production costs .
- Data Gaps : Biological activity data (e.g., IC₅₀ values, receptor binding) are absent in the provided evidence, limiting functional comparisons.
Biological Activity
Rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is a bicyclic compound notable for its unique structural features, including a pyrrolidinone core and a pyridine ring. The specific stereochemistry at the 4 and 5 positions significantly influences its biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 217.27 g/mol. Its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Pyrrolidinone |
| Functional Groups | Amino group, cyclopropyl moiety, pyridine ring |
| Stereochemistry | Racemic mixture (4R,5S configuration) |
The presence of the pyridine ring enhances the compound's potential interactions with various biological targets, contributing to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to bind to the active sites of these molecular targets, inhibiting their activity or modulating their functions. This modulation can lead to significant changes in cellular pathways and biological processes, which may result in therapeutic effects.
Potential Biological Targets
- Enzymes : The compound has been studied for its enzyme inhibition properties.
- Receptors : It may interact with various receptors, influencing signaling pathways.
Biological Activity Data
Research indicates that this compound exhibits significant biological activity. Below is a summary of findings from various studies:
Comparative Analysis with Similar Compounds
The unique structural features of this compound set it apart from other similar compounds. A comparison with related compounds highlights differences in stereochemistry and biological activity:
| Compound Name | Key Differences |
|---|---|
| 4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one | Different position of the pyridine ring affects reactivity. |
| 4-(aminomethyl)-1-cyclopropyl-5-(pyridin-2-yl)pyrrolidin-2-one | Variations in stereochemistry leading to different biological profiles. |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antivascular Activity : In research focusing on cyclopropyl derivatives, compounds similar to rac-(4R,5S)-4-amino showed promising results as tubulin polymerization inhibitors. This suggests potential applications in oncology as antivascular agents .
- Cytotoxicity Studies : Investigations into its cytotoxic effects revealed that certain analogs exhibited significant activity against B16 melanoma cells, indicating that this compound could be further explored for anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
